molecular formula C16H29F3O2 B166803 7,7,16-Trifluorohexadecanoic acid CAS No. 127947-16-4

7,7,16-Trifluorohexadecanoic acid

Número de catálogo: B166803
Número CAS: 127947-16-4
Peso molecular: 310.39 g/mol
Clave InChI: FBKIDJHQJKMPOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7,7,16-Trifluorohexadecanoic acid (C₁₆H₂₉F₃O₂) is a fluorinated derivative of palmitic acid (hexadecanoic acid), modified by the substitution of three fluorine atoms: two as a gem-difluoro group at the C-7 position and one at the terminal C-16 position (omega position) . This structural modification aims to enhance metabolic stability, particularly by blocking β-oxidation—a key pathway for fatty acid catabolism—while retaining utility in medical imaging via fluorine-18 (¹⁸F) radiolabeling .

The compound is synthesized through a convergent approach involving halofluorination and alkylation of intermediates derived from 9-decenal, followed by fluoride ion displacement of a trifluoromethanesulfonate group . Its development is driven by applications in positron emission tomography (PET) imaging to study myocardial metabolism .

Propiedades

Número CAS

127947-16-4

Fórmula molecular

C16H29F3O2

Peso molecular

310.39 g/mol

Nombre IUPAC

7,7,16-trifluorohexadecanoic acid

InChI

InChI=1S/C16H29F3O2/c17-14-10-5-3-1-2-4-8-12-16(18,19)13-9-6-7-11-15(20)21/h1-14H2,(H,20,21)

Clave InChI

FBKIDJHQJKMPOC-UHFFFAOYSA-N

SMILES

C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF

SMILES canónico

C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF

Otros números CAS

127947-16-4

Sinónimos

7,7,16-trifluorohexadecanoic acid
7,7,16-trifluorohexadecanoic acid, 18F-labeled in position 16
7,7,16-trifluoropalmitic acid

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Metabolic Features

The table below compares 7,7,16-trifluorohexadecanoic acid (II) with its closest analogs:

Compound Molecular Formula Substituent Positions Key Metabolic Features Heart Uptake (vs. Palmitic Acid) Clearance Rate (Heart)
Palmitic acid C₁₆H₃₂O₂ None Fully metabolized via β-oxidation 100% (baseline) Rapid
16-Fluoropalmitic acid (III) C₁₆H₃₁FO₂ C-16 (terminal F) Terminal F susceptible to ω-oxidation; rapid defluorination 65% at 2 min Faster than palmitate
6,6,16-Trifluorohexadecanoic acid (I) C₁₆H₂₉F₃O₂ gem-F at C-6, F at C-16 β-oxidation blocked at C-6; moderate retention in heart 30% at 2 min Slower than III
This compound (II) C₁₆H₂₉F₃O₂ gem-F at C-7, F at C-16 β-oxidation blocked at C-7; similar retention to I but higher defluorination 30% at 2 min Similar to I

Key Findings from Comparative Studies

Metabolic Stability :

  • The gem-difluoro groups at C-6 (I) or C-7 (II) effectively hinder β-oxidation, as shown in rat studies . However, the terminal fluorine at C-16 undergoes ω-oxidation, releasing fluoride ions and leading to bone accumulation—a limitation for imaging .
  • Both I and II exhibit reduced myocardial uptake (~30% of palmitic acid) due to altered lipophilicity and steric effects from fluorine substitution .

Tissue Distribution :

  • 16-Fluoropalmitic acid (III) shows higher initial heart uptake (65%) but rapid clearance, while I and II have lower uptake but slower clearance, suggesting partial metabolic resistance .
  • Bone uptake of ¹⁸F-labeled I and II is significant (~15–20% of administered dose at 60 min), indicating metabolic defluorination .

Synthetic Efficiency :

  • Radiochemical yields for ¹⁸F-labeled I and II range from 3–34% (decay-corrected), with synthesis completed in 90 minutes—a critical factor for clinical use given ¹⁸F’s short half-life (110 min) .

Comparison with Other Fluorinated Fatty Acids

  • Long-Chain Perfluoroalkyl Acids (PFAAs): Compounds like tricosafluorododecanoic acid (C₁₂F₂₃COOH) and pentacosafluorotridecanoic acid (C₁₃F₂₅COOH) are environmentally persistent and toxic, unlike I and II, which are designed for medical use .
  • 4,4,16-Trifluorohexadecanoic Acid: Substitution at C-4 (vs. C-7 in II) may alter membrane permeability but lacks comparative biodistribution data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.